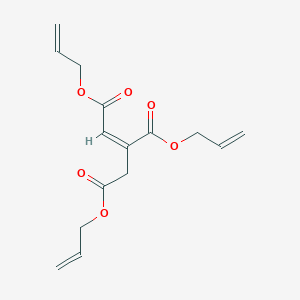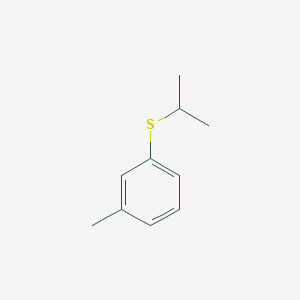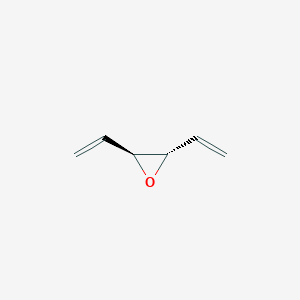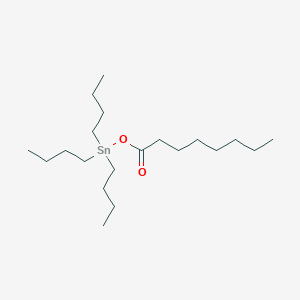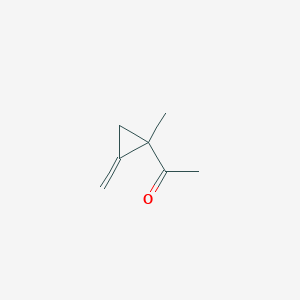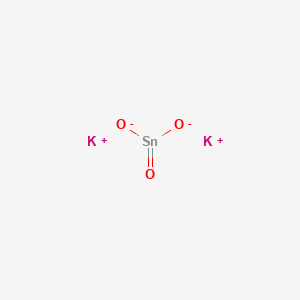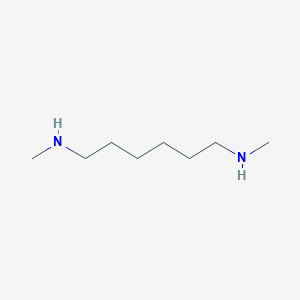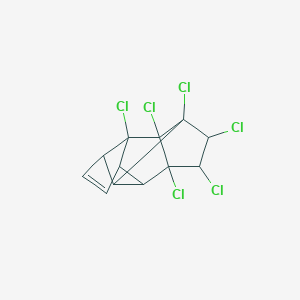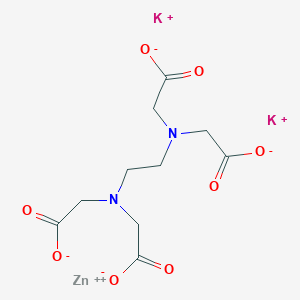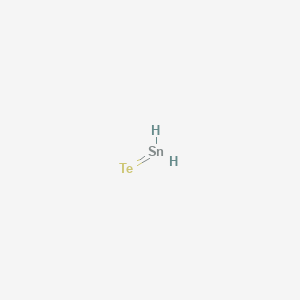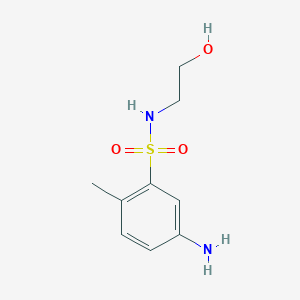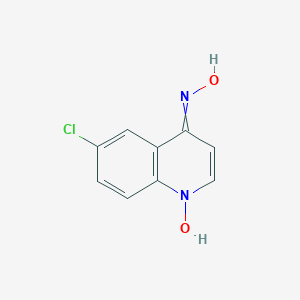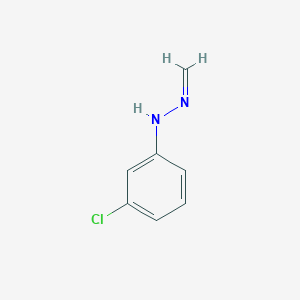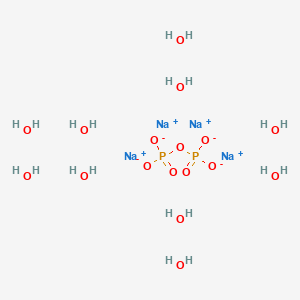![molecular formula C16H18N6O4S B078800 2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 13153-28-1](/img/structure/B78800.png)
2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol, commonly known as P2X7 receptor antagonist, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is a potent inhibitor of the P2X7 receptor, which plays a crucial role in the immune system and is involved in various physiological and pathological processes.
作用机制
The P2X7 receptor is a ligand-gated ion channel that is expressed on various immune cells, including macrophages, dendritic cells, and T cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, which play a crucial role in the immune response. P2X7 receptor antagonist works by blocking the activation of the receptor, thereby reducing the release of pro-inflammatory cytokines and suppressing the immune response. This mechanism of action has been extensively studied and validated in various in vitro and in vivo models.
生化和生理效应
P2X7 receptor antagonist has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α, thereby suppressing the immune response and reducing inflammation. In addition, P2X7 receptor antagonist has also been shown to have analgesic effects, as it reduces the release of substance P, a key mediator of pain. Moreover, P2X7 receptor antagonist has been shown to have neuroprotective effects, as it reduces the release of glutamate, a key mediator of neurotoxicity.
实验室实验的优点和局限性
One of the main advantages of P2X7 receptor antagonist is its high potency and selectivity, which makes it suitable for various research applications. Moreover, P2X7 receptor antagonist has been extensively studied and validated in various in vitro and in vivo models, making it a reliable tool for scientific research. However, one of the limitations of P2X7 receptor antagonist is its potential off-target effects, which may affect the interpretation of experimental results. Therefore, careful experimental design and validation are required to ensure the specificity and reliability of the results.
未来方向
There are various future directions for the research and development of P2X7 receptor antagonist. One of the potential applications of P2X7 receptor antagonist is in the treatment of various inflammatory and autoimmune diseases, such as multiple sclerosis and psoriasis. Moreover, P2X7 receptor antagonist has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth and metastasis of various types of cancer cells. Furthermore, the development of more potent and selective P2X7 receptor antagonists may lead to the discovery of new therapeutic targets and treatment options for various diseases.
合成方法
The synthesis of P2X7 receptor antagonist involves multiple steps, starting with the reaction of 2,6-dichloropurine with 2-(pyridin-2-ylmethylsulfanyl)ethanamine to form 2-chloro-6-(pyridin-2-ylmethylsulfanyl)purine. This intermediate is then reacted with 5-(hydroxymethyl)oxolane-3,4-diol to obtain the final product, P2X7 receptor antagonist. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
科学研究应用
P2X7 receptor antagonist has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as inflammatory bowel disease, rheumatoid arthritis, neuropathic pain, and Alzheimer's disease. In addition, P2X7 receptor antagonist has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth and metastasis of various types of cancer cells.
属性
CAS 编号 |
13153-28-1 |
|---|---|
产品名称 |
2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
分子式 |
C16H18N6O4S |
分子量 |
390.4 g/mol |
IUPAC 名称 |
2-[2-amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H18N6O4S/c17-16-20-13-10(14(21-16)27-6-8-3-1-2-4-18-8)19-7-22(13)15-12(25)11(24)9(5-23)26-15/h1-4,7,9,11-12,15,23-25H,5-6H2,(H2,17,20,21) |
InChI 键 |
HXUKVSGGBZUOKA-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |
规范 SMILES |
C1=CC=NC(=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |
其他 CAS 编号 |
13153-28-1 |
同义词 |
2-[2-amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl) oxolane-3,4-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



